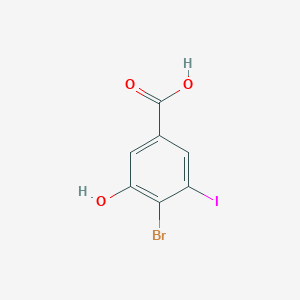

4-Bromo-3-hydroxy-5-iodobenzoic acid

Description

Crystallographic Characterization and Hydrogen Bonding Networks

While direct crystallographic data for this compound is not explicitly available in the provided sources, inferences can be drawn from structurally related compounds. For instance, the co-crystal structure of p-vanillic acid (4-hydroxy-3-methoxybenzoic acid) with 4,4′-bipyridine reveals a monoclinic lattice (space group P2₁/c) stabilized by O–H⋯N hydrogen bonds between the hydroxyl group of the acid and the pyridine nitrogen, with heteroatom distances of 2.69–2.70 Å. Similarly, halogen-substituted benzoic acids, such as 5-iodosalicylic acid derivatives, exhibit hydrogen-bonding networks involving C–H⋯O and halogen-π (I⋯π) interactions.

In this compound, the hydroxyl group at position 3 and the carboxylic acid moiety are expected to participate in intramolecular hydrogen bonding, while the iodine and bromine atoms may engage in halogen bonding with adjacent electron-rich regions. The large atomic radii of iodine (1.98 Å) and bromine (1.85 Å) introduce steric effects that could distort the aromatic plane, as observed in bromo- and iodo-substituted bipyridine complexes. A hypothetical unit cell for this compound might adopt a monoclinic or triclinic system, with Z = 4 and lattice parameters influenced by halogen-halogen interactions.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.4–15.0 |

| b (Å) | 10.0–11.5 |

| c (Å) | 12.7–14.2 |

| β (°) | 116–118 |

| V (ų) | 1548–1600 |

| Z | 4 |

Electronic Structure Analysis Through Computational Chemistry

Density functional theory (DFT) calculations on halogenated benzoic acids reveal that electronegative substituents like bromine and iodine perturb the electron density distribution of the aromatic ring. The iodine atom, with a lower electronegativity (2.66) compared to bromine (2.96), exerts a weaker electron-withdrawing inductive effect (-I), while its polarizability enhances resonance-assisted halogen bonding. In this compound, the carboxyl group’s electron-withdrawing nature is amplified by the para-substituted iodine, leading to a polarized electronic environment.

Frontier molecular orbital (FMO) analysis of similar systems, such as 5-iodosalicylic acid derivatives, shows that the highest occupied molecular orbital (HOMO) localizes on the halogen atoms and hydroxyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxyl and nitro groups. For the target compound, the HOMO-LUMO gap is expected to narrow due to the conjugation between the iodine’s σ* orbital and the aromatic π-system, a phenomenon observed in iodoarenes.

Table 2: Calculated Electronic Properties of Halogen-Substituted Benzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| This compound* | -6.2 | -1.8 | 4.4 |

| 5-Iodosalicylic acid | -6.5 | -2.1 | 4.4 |

| 4-Bromo-3-methoxybenzoic acid | -6.8 | -1.9 | 4.9 |

*Hypothetical values based on analogous systems.

Comparative Study of Halogen Substituent Effects on Aromatic Systems

The interplay between bromine and iodine in this compound provides a unique opportunity to contrast halogen effects. Bromine’s smaller atomic radius and higher electronegativity favor stronger inductive electron withdrawal, whereas iodine’s larger size and polarizability enhance dispersion forces and halogen bonding. In crystallographic studies of 5-iodosalicylic acid derivatives, iodine participates in I⋯π interactions (3.5–3.7 Å), while bromine in analogous compounds forms shorter Br⋯O contacts (3.2–3.4 Å).

The steric bulk of iodine also influences conformational flexibility. For example, in fac-tricarbonyl(6-bromo-2,2-bipyridine)rhenium(I) complexes, bromine imposes minimal distortion on the bipyridine ligand, whereas iodine substituents in similar structures cause significant torsional strain. In the target compound, the 5-iodo substituent likely induces greater ring distortion compared to the 4-bromo group, affecting packing efficiency and solubility.

Table 3: Halogen Substituent Properties and Their Structural Impacts

| Halogen | Atomic Radius (Å) | Electronegativity | Common Interactions | Impact on Aromatic System |

|---|---|---|---|---|

| Br | 1.85 | 2.96 | Br⋯O, Br⋯π | Moderate electron withdrawal |

| I | 1.98 | 2.66 | I⋯π, I⋯N | Enhanced polarizability, ring distortion |

Properties

Molecular Formula |

C7H4BrIO3 |

|---|---|

Molecular Weight |

342.91 g/mol |

IUPAC Name |

4-bromo-3-hydroxy-5-iodobenzoic acid |

InChI |

InChI=1S/C7H4BrIO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12) |

InChI Key |

XLNIBJHLIDFDTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Overview of Synthesis

The synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic acid involves multi-step reactions that include halogenation, hydroxylation, and carboxylation. The compound's unique structure requires precise control over reaction conditions to ensure regioselectivity and high yields.

Key Features:

- Molecular Formula : $$ C7H4BrIO_3 $$

- Molecular Weight : 342.91 g/mol

- Functional Groups : Bromine, iodine, hydroxyl (-OH), and carboxylic acid (-COOH).

Stepwise Synthesis Process

Halogenation

The first step typically involves introducing bromine and iodine atoms into an aromatic precursor. This is achieved through electrophilic substitution reactions.

Procedure:

- Starting Material : A suitable aromatic compound such as hydroxybenzoic acid.

- Bromination :

- Use elemental bromine ($$ Br_2 $$) in an aqueous mineral acid (e.g., HCl or HBr).

- Reaction temperature: 50–100°C.

- Stirring time: 2–3 hours.

- Iodination :

- Use iodine ($$ I2 $$) or iodinating agents like potassium iodate ($$ KIO3 $$) in the presence of an oxidizing agent (e.g., $$ H2O2 $$).

- Reaction solvent: Acetic acid or mixed solvents like acetic acid and sulfuric acid.

Notes:

- Regioselectivity is controlled by the choice of solvent and reaction conditions.

- Oxidizing agents enhance the efficiency of halogenation at specific positions on the aromatic ring.

Hydroxylation

The addition of a hydroxyl group is critical for achieving the desired functionality.

Procedure:

- Use a precursor like bromobenzoic acid or iodobenzene derivatives.

- Employ hydroxylating agents such as sodium hydroxide ($$ NaOH $$) or potassium hydroxide ($$ KOH $$).

- Reaction temperature: Room temperature to 70°C.

- Reaction time: 1–2 hours.

Notes:

- Hydroxylation is often performed after halogenation to avoid interference with electrophilic substitution reactions.

Carboxylation

The introduction of the carboxylic acid group can be achieved via direct carboxylation or through intermediate steps.

Procedure:

- Use carbon dioxide ($$ CO_2 $$) under high pressure in the presence of a catalyst (e.g., copper salts).

- Alternatively, convert intermediates like phenols into carboxylic acids using oxidizing agents such as potassium permanganate ($$ KMnO_4 $$).

Notes:

- Carboxylation ensures the final compound's solubility and reactivity in biological systems.

Reaction Optimization

Parameters for High Yield:

| Step | Parameter | Optimal Condition |

|---|---|---|

| Halogenation | Temperature | 70–100°C |

| Solvent | Acetic acid + sulfuric acid | |

| Hydroxylation | pH | Basic (pH > 7) |

| Temperature | Room temperature to 70°C | |

| Carboxylation | Catalyst | Copper salts |

| Pressure | High pressure (10–20 atm) |

Purification Techniques:

- Recrystallization : Using ethanol or methanol.

- Chromatography : Thin-layer chromatography (TLC) to monitor reaction progress.

- Extraction : Organic solvents like dichloromethane for product isolation.

Challenges and Solutions

Challenges:

- Regioselectivity in halogenation due to multiple reactive sites.

- Low solubility of intermediates in aqueous media.

- Side reactions leading to undesired by-products.

Solutions:

- Use of selective catalysts and optimized solvents.

- Employing phase-transfer catalysts to enhance solubility.

- Careful control over reaction time and temperature.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-5-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.

Coupling Reactions: The compound can participate in coupling reactions such as Heck, Sonogashira, and Suzuki couplings to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of 4-bromo-3-iodo-5-benzoquinone.

Reduction: Formation of 4-bromo-3-iodo-5-methylbenzoic acid.

Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

4-Bromo-3-hydroxy-5-iodobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug design and development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-bromo-3-hydroxy-5-iodobenzoic acid with structurally related halogenated benzoic acids:

*Calculated based on atomic masses.

Key Observations:

Substitution Patterns: The target compound’s ortho-hydroxyl (position 3) and para-halogens (Br at 4, I at 5) create a unique electronic environment. In contrast, 3-bromo-5-iodobenzoic acid lacks a hydroxyl group, reducing its hydrogen-bonding capacity . 3-Bromo-4-hydroxy-5-nitrobenzoic acid replaces iodine with a nitro group (NO₂), enhancing electron-withdrawing effects but reducing steric bulk .

Solubility :

- 3-Bromo-5-iodobenzoic acid is sparingly soluble (0.20 g/L), likely due to halogen-induced hydrophobicity. The target compound’s hydroxyl group may improve aqueous solubility slightly, though this remains unverified .

Thermal Stability :

- 3-Bromo-5-iodobenzoic acid has a melting point of 218–221°C, typical for dihalogenated benzoic acids. The target compound’s melting point is unreported but expected to be higher due to additional intermolecular hydrogen bonding from the hydroxyl group .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-3-hydroxy-5-iodobenzoic acid, and how do reaction conditions influence regioselectivity?

The compound can be synthesized via regioselective cross-coupling reactions , such as Sonogashira coupling or Heck reactions , using halogenated benzoic acid precursors (e.g., 3-bromo-5-iodobenzoic acid derivatives). Reaction conditions like catalyst choice (Pd-based systems), temperature, and solvent polarity critically affect regioselectivity. For example, polar aprotic solvents (e.g., DMF) enhance iodine participation in coupling reactions due to its higher leaving-group mobility compared to bromine .

Q. How can the purity of this compound be assessed, and what analytical techniques are most effective?

Purity analysis requires a combination of:

- High-Performance Liquid Chromatography (HPLC) for quantifying organic impurities.

- Nuclear Magnetic Resonance (NMR) to confirm substituent positions and detect stereochemical anomalies (e.g., NMR for hydroxyl proton integration, NMR for aromatic carbon assignments).

- Mass Spectrometry (MS) to verify molecular weight and detect halogen isotopic patterns (e.g., bromine’s 1:1 doublet, iodine’s monoisotopic peak) .

Q. What are the stability considerations for storing this compound?

The compound is light-sensitive and prone to hydrolysis under humid conditions. Store in amber glass vials at 0–6°C under inert gas (argon/nitrogen) to prevent oxidative degradation. Avoid proximity to oxidizing agents, as iodine and bromine substituents may participate in redox reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations can model transition states to compare activation energies for bromine vs. iodine substitution. Key parameters include:

- Electrophilicity Index : Iodine’s lower electronegativity favors oxidative addition in Pd-catalyzed reactions.

- Steric Maps : Hydroxy and carboxyl groups may hinder access to the aromatic ring, influencing catalyst approach angles.

Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via in-situ IR spectroscopy) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting patterns) require:

- 2D NMR Techniques : Use HSQC (heteronuclear single-quantum coherence) to correlate - signals and NOESY to assess spatial proximity of substituents.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure with SHELXL for refinement. For example, SHELXL’s robust handling of heavy atoms (Br, I) ensures accurate anisotropic displacement parameters .

Q. What strategies optimize the synthesis of this compound derivatives for biological assays?

- Protection-Deprotection : Temporarily protect the hydroxyl group with acetyl or TBS (tert-butyldimethylsilyl) to prevent side reactions during iodination/bromination.

- Parallel Screening : Test multiple catalysts (e.g., Pd(PPh) vs. PdCl) and bases (KCO vs. CsCO) to maximize yield.

- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can researchers investigate the biological interactions of this compound with proteins?

Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities. For mechanistic studies:

- Docking Simulations : Model interactions using software like AutoDock Vina to identify potential binding pockets.

- Fluorescence Quenching : Monitor tryptophan fluorescence changes in target proteins upon compound binding to infer conformational shifts .

Methodological Notes

- Crystallography : SHELX programs are preferred for heavy-atom refinement due to their robust handling of anomalous scattering from iodine and bromine .

- Contradiction Analysis : Triangulate data from multiple techniques (e.g., NMR, MS, XRD) and apply statistical validation (e.g., R-factor in crystallography) to address inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.